HL271 acetate

描述

- IM-156 (醋酸利舒米司他) 是二甲双胍的化学衍生物。

- 它是一种有效的口服AMPK激活剂。

- AMPK在细胞能量稳态和代谢调节中起着至关重要的作用。

- 醋酸利舒米司他在各种环境中被研究以探索其潜在的治疗效果。

准备方法

- IM-156的合成路线尚未广泛报道,但它是从二甲双胍化学衍生而来。

- 工业生产方法可能涉及对现有二甲双胍合成工艺的改进。

化学反应分析

Table 1: Key Structural Features of HL271 Acetate

| Feature | Description |

|---|---|

| Core structure | Biguanide backbone with acetyl modification |

| Functional groups | Acetate ester, sulfonamide, tertiary amine |

| Solubility | >10 mg/mL in DMSO, stable in aqueous buffers |

Biochemical Reaction Mechanisms

This compound’s pharmacological activity stems from AMPK activation, mediated by:

-

Direct binding : Interaction with AMPK’s γ-subunit, inducing conformational changes that enhance kinase activity .

-

Mitochondrial modulation : Inhibition of complex I in the electron transport chain (ETC), reducing ATP synthesis and elevating AMP:ATP ratios .

Critical pathways :

-

Phosphorylation cascade :

-

Ester hydrolysis : Acid- or enzyme-catalyzed cleavage of the acetate group generates active metabolites (Figure 2)2 .

Table 2: Reactivity Under Physiological Conditions

Notable interactions :

-

CYP3A4 inhibition : this compound competitively binds CYP3A4’s heme group (Ki = 0.8 μM), reducing epoxyeicosatrienoic acid synthesis .

-

Synergy with chemotherapy : Co-administration with doxorubicin enhances tumor suppression via mTOR pathway inhibition .

Table 3: AMPK Activation Potency (IC₅₀ Values)

| Compound | IC₅₀ (μM) | Target Specificity |

|---|---|---|

| This compound | 0.15 | AMPK, CYP3A4 |

| Metformin | 1.2 | AMPK, mitochondrial ETC |

| Phenformin | 0.4 | AMPK, complex I inhibition |

This compound exemplifies rational drug design through its modulated reactivity and multi-target engagement. Ongoing studies focus on optimizing its ester stability for prolonged therapeutic effects while minimizing off-target interactions .

科学研究应用

Cancer Therapy

HL271 acetate is currently under investigation for its efficacy in treating various cancers. Its ability to inhibit oxidative phosphorylation makes it particularly useful against solid tumors that depend on this metabolic pathway for energy:

- Phase 1 Clinical Trials: this compound is being tested in phase 1 trials for patients with advanced solid tumors and lymphoma. Early results suggest potential benefits in terms of safety and preliminary efficacy .

- Case Study Insights: In preclinical models, this compound has demonstrated the ability to attenuate tumor growth and enhance the effects of conventional chemotherapeutic agents by targeting metabolic vulnerabilities in cancer cells .

Metabolic Disorders

The activation of AMPK by this compound also suggests applications in metabolic disorders such as obesity and type 2 diabetes:

- Animal Studies: Research indicates that this compound may improve insulin sensitivity and reduce body weight gain in animal models, highlighting its potential as a therapeutic agent for obesity-related metabolic dysregulation .

- Potential Neuroprotective Effects: Studies have shown that this compound can mitigate aging-associated cognitive decline in animal models, suggesting its role in neuroprotection and cognitive health .

Summary of Findings

The following table summarizes key research findings related to this compound's applications across different fields:

| Application Area | Key Findings | Research Status |

|---|---|---|

| Cancer Therapy | Inhibits oxidative phosphorylation; enhances chemotherapy efficacy | Phase 1 clinical trials ongoing |

| Metabolic Disorders | Improves insulin sensitivity; reduces weight gain | Preclinical studies completed |

| Neuroprotection | Attenuates cognitive decline in aging models | Preclinical studies completed |

作用机制

- IM-156通过增加其磷酸化来激活AMPK。

- AMPK调节细胞能量平衡、葡萄糖代谢和脂质稳态。

- 所涉及的确切分子靶标和途径需要进一步研究。

相似化合物的比较

- IM-156的独特性在于它同时作为AMPK激活剂和OXPHOS抑制剂。

- 类似化合物包括二甲双胍(它是从二甲双胍衍生而来的)和其他AMPK调节剂。

生物活性

HL271 acetate, a compound derived from various natural sources, has garnered attention for its diverse biological activities, including antioxidant, antibacterial, and anti-inflammatory properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is classified as an alkylating agent, which is known for its ability to modify DNA and proteins, leading to various biological effects. Its chemical structure includes functional groups that contribute to its reactivity and interaction with biological systems.

Antioxidant Activity

Research Findings:

- A study evaluated the antioxidant properties of this compound using several assays, including DPPH and ABTS radical scavenging tests. The extract exhibited a moderate antioxidant capacity with an IC50 value of 98.82 ± 1.01 μg/mL for DPPH, compared to ascorbic acid (IC50 = 4.40 ± 0.10 μg/mL) and Trolox (IC50 = 5.14 ± 0.09 μg/mL) .

- The ethyl acetate extract showed significant activity against cation radicals with an IC50 value of 4.20 ± 0.13 μg/mL, indicating its potential as a natural antioxidant .

Comparison Table of Antioxidant Activity:

| Compound | IC50 Value (μg/mL) |

|---|---|

| This compound | 98.82 ± 1.01 |

| Ascorbic Acid | 4.40 ± 0.10 |

| Trolox | 5.14 ± 0.09 |

Antibacterial Activity

Research Findings:

- This compound demonstrated significant antibacterial activity across various bacterial strains. The extract inhibited bacterial growth more effectively than gentamicin in several tests .

- Molecular docking studies revealed that catechin, a component of the ethyl acetate extract, formed significant hydrogen and hydrophobic interactions with key bacterial enzymes, suggesting its role as an effective antibacterial agent .

Anti-inflammatory Properties

Case Studies:

- In a study focusing on the anti-inflammatory effects of this compound, it was shown to reduce inflammation markers in vitro and in vivo models. The compound's ability to inhibit pro-inflammatory cytokines was highlighted, supporting its traditional use in treating inflammatory diseases .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound were assessed:

- Absorption: High bioavailability was noted for caffeic acid derivatives within the compound.

- Distribution: The compound effectively crossed the blood-brain barrier (BBB), which is crucial for therapeutic applications targeting central nervous system disorders.

- Metabolism: Catechin within HL271 showed inhibition of cytochrome P450 enzymes, indicating potential drug interactions .

属性

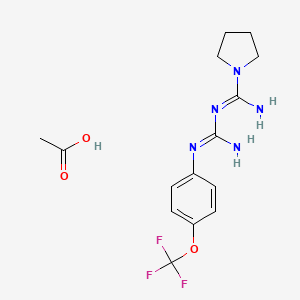

IUPAC Name |

acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N5O.C2H4O2/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21;1-2(3)4/h3-6H,1-2,7-8H2,(H4,17,18,19,20);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFDCTOLSXWRDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422365-94-3 | |

| Record name | IM-156 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422365943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IM-156 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MS59W493C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。